molecular formula C22H24N2OS2 B10886792 (5Z)-5-[4-(diethylamino)benzylidene]-3-(4-ethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[4-(diethylamino)benzylidene]-3-(4-ethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Katalognummer: B10886792
Molekulargewicht: 396.6 g/mol
InChI-Schlüssel: OXYRELOWOMJAKJ-HKWRFOASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolones This compound is characterized by its unique structure, which includes a thiazolone ring substituted with diethylamino and ethylphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 4-ethylphenylthiourea under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the final thiazolone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolone ring into a thiazolidine ring.

    Substitution: The diethylamino and ethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolone derivatives.

Wissenschaftliche Forschungsanwendungen

5-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The diethylamino group enhances its ability to interact with biological membranes, while the thiazolone ring can form hydrogen bonds with target proteins, leading to inhibition or activation of specific biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE
  • 5-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHOXYPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE

Uniqueness

The unique combination of diethylamino and ethylphenyl groups in 5-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C22H24N2OS2

Molekulargewicht

396.6 g/mol

IUPAC-Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-(4-ethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2OS2/c1-4-16-7-13-19(14-8-16)24-21(25)20(27-22(24)26)15-17-9-11-18(12-10-17)23(5-2)6-3/h7-15H,4-6H2,1-3H3/b20-15-

InChI-Schlüssel

OXYRELOWOMJAKJ-HKWRFOASSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(CC)CC)/SC2=S

Kanonische SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(CC)CC)SC2=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.